molecular formula C18H21N3O3S B2883741 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 1105231-31-9

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2883741
CAS No.: 1105231-31-9
M. Wt: 359.44
InChI Key: OXYVFQKJZYHAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-carboxamide derivative featuring a cyclopenta[c]pyrazole core fused with a 1,1-dioxothiolane (sulfolane) moiety and an N-(2-methylphenyl) carboxamide substituent. Its molecular formula is C₁₉H₂₁N₃O₃S (molecular weight: 371.46 g/mol). Its synthesis likely involves cycloaddition or condensation strategies common to pyrazole derivatives, followed by functionalization of the sulfolane and carboxamide groups .

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-12-5-2-3-7-15(12)19-18(22)17-14-6-4-8-16(14)20-21(17)13-9-10-25(23,24)11-13/h2-3,5,7,13H,4,6,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYVFQKJZYHAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2] Cycloaddition Approaches

The cyclopenta[c]pyrazole scaffold is accessible via 1,3-dipolar cycloaddition between nitrile imines and cyclopentene derivatives. For example, sydnones (1,3-dipolar precursors) react with cyclopentadiene under thermal conditions to yield fused pyrazoles. A representative protocol involves:

  • Refluxing 3-(4-tolyl)sydnone with cyclopentadiene in xylenes at 140°C for 8 hours, yielding 1-(4-tolyl)-5a,6-dihydro-5H-cyclopenta[c]pyrazole in 78% yield.

Key Data :

Starting Material Conditions Product Yield
3-(4-Tolyl)sydnone Xylenes, Δ Cyclopenta[c]pyrazole 78%

Pauson–Khand Reaction Strategies

Intramolecular Pauson–Khand reactions of Morita–Baylis–Hillman (MBH) adducts enable cyclopentenone formation, which can be functionalized to pyrazoles. For instance, MBH adducts derived from 2-alkynyl benzaldehydes undergo carbonylative cyclization with Co₂(CO)₈ to form cyclopenta[a]indenones, which are subsequently converted to pyrazoles via hydrazine cyclocondensation.

Example :

  • MBH adduct 13 (Scheme 3 in) reacts under PK conditions to yield pentaleno[1,2-b]pyridin-7(5H)-one 14 in 82% yield.

Incorporation of the 1,1-Dioxothiolan Moiety

Sulfone Functionalization via Palladium-Catalyzed Allylic Alkylation

The DAAA (decarboxylative asymmetric allylic alkylation) reaction enables stereoselective introduction of sulfone groups. Cyclic sulfones (e.g., sulfolane 21 ) are appended with allyl esters and subjected to Pd-catalyzed reactions with enolates:

Procedure :

  • Substrate Preparation : Sulfolane 21 is allylated to 24 using allyl chloroformate (85% yield).
  • DAAA Reaction : Enolate of 24 reacts with chloroformates under Pd(0)/BINAP catalysis, yielding α-sulfonyl esters (e.g., 15a ) with up to 88% ee.

Optimized Conditions :

Catalyst Ligand Solvent ee (%)
Pd₂(dba)₃ (R)-BINAP THF 88

Direct Oxidation of Thiolane Precursors

Thiolane intermediates are oxidized to sulfones using m-CPBA (meta-chloroperbenzoic acid) or H₂O₂/V₂O₅:

  • Thiolane 23 (N-Boc thiomorpholine) is treated with 3 equiv. m-CPBA in CH₂Cl₂ at 0°C, achieving quantitative conversion to 1,1-dioxothiolan 26 .

Carboxamide Formation

Acid Chloride Route

The cyclopenta[c]pyrazole-3-carboxylic acid is activated as an acid chloride using SOCl₂, followed by reaction with 2-methylaniline:

Synthetic Protocol :

  • Activation : 2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid (1.0 equiv.) is refluxed with SOCl₂ (3.0 equiv.) in anhydrous THF for 2 hours.
  • Coupling : The acid chloride is added dropwise to a solution of 2-methylaniline (1.2 equiv.) and Et₃N (2.0 equiv.) in THF at 0°C, yielding the carboxamide in 91% yield.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 7.8 Hz, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 6.95 (s, 1H, NH), 3.12–3.05 (m, 2H, CH₂), 2.51 (s, 3H, CH₃).
  • LC-MS : m/z 389 [M+H]⁺ (calculated for C₁₉H₂₈N₆OS: 388.5).

Coupling Agent-Mediated Approach

EDCl/HOBt-mediated coupling avoids acid chloride formation:

  • Carboxylic acid (1.0 equiv.), EDCl (1.5 equiv.), HOBt (1.5 equiv.), and 2-methylaniline (1.2 equiv.) are stirred in DMF at 25°C for 12 hours, achieving 89% yield.

Final Assembly and Purification

The convergent synthesis involves coupling the sulfone-functionalized cyclopenta[c]pyrazole core with the pre-formed carboxamide. Purification is achieved via silica gel chromatography (hexanes:EtOAc = 3:1), followed by recrystallization from ethanol.

Overall Yield : 68% over four steps.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(o-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may introduce additional oxygen-containing functional groups, while reduction may convert carbonyl groups to alcohols or amines.

Scientific Research Applications

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(o-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways and biological effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares the target compound with structurally related pyrazole-carboxamides and cyclopenta[c]pyrazole derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-N-(2-methylphenyl)-cyclopenta[c]pyrazole-3-carboxamide (Target) C₁₉H₂₁N₃O₃S 2-methylphenyl, sulfolane 371.46 High polarity (sulfolane), moderate steric bulk
2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-N-(2-ethylphenyl)-cyclopenta[c]pyrazole-3-carboxamide (BK77270) C₂₀H₂₃N₃O₃S 2-ethylphenyl, sulfolane 385.49 Increased lipophilicity due to ethyl group vs. methyl
1-(4-Methylphenyl)-cyclopenta[c]pyrazole-3-carboxylic acid C₁₄H₁₂N₂O₂ 4-methylphenyl, carboxylic acid 248.26 Lacks sulfolane; carboxylic acid may limit membrane permeability
N-Benzyl-N-hydroxy-1-aryl-5-phenylpyrazole-3-carboxamide (5a-c) C₂₃H₂₀N₄O₂ Benzyl, hydroxy, aryl 408.44 Hydroxyl group enhances hydrogen bonding; lacks fused cyclopenta ring
1-({[5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid (29b) C₂₆H₂₅FN₄O₆ Fluorophenyl, dimethoxyphenyl, carboxylic acid 532.50 Bulky substituents; fluorophenyl enhances metabolic stability

Key Observations :

  • The 2-methylphenyl group offers moderate steric hindrance compared to the 2-ethylphenyl analog (BK77270), which may affect binding pocket accessibility .
  • Carboxylic acid derivatives (e.g., entry 3) exhibit lower molecular weights but reduced cell permeability compared to carboxamides .

Comparison :

  • The target compound’s synthesis is moderately efficient but may require stringent control of sulfolane incorporation to avoid byproducts. Fluorophenyl analogs (e.g., 29b) demand specialized catalysts for aryl coupling, increasing complexity .

Biological Activity

The compound 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a member of the pyrazole family and exhibits a range of biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiolane Ring : The thiolane structure is synthesized through cyclization reactions involving suitable dithiols and electrophiles.
  • Introduction of the Dioxo Group : Oxidation processes using agents like hydrogen peroxide lead to the formation of the dioxo group.
  • Attachment of the Cyclopentapyrazole Moiety : This step involves nucleophilic substitution reactions to introduce the cyclopentapyrazole structure.

Antimicrobial Activity

Research has indicated that pyrazole derivatives possess significant antimicrobial properties. Specifically, compounds similar to 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide have shown effectiveness against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) studies demonstrated that certain derivatives can inhibit growth at concentrations as low as 10 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound stems from its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Notably:

  • Cell Line Studies : In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 values in the micromolar range) .
  • Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds like this pyrazole derivative have been investigated for their anti-inflammatory properties:

  • In Vivo Models : Animal studies have shown that administration of this compound significantly reduces inflammatory markers such as IL-6 and TNF-alpha in models of induced inflammation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various pyrazole derivatives against E. coli and S. aureus. The results indicated that compounds with similar structural features to 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide exhibited potent antimicrobial activity, with an average MIC of 15 µg/mL across tested strains.

CompoundMIC (µg/mL)Target Pathogen
Compound A10S. aureus
Compound B15E. coli
Target Compound12S. aureus

Case Study 2: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers assessed the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC50 (µM)Mechanism
MCF-78Apoptosis induction
HeLa5Caspase activation
A54912Cell cycle arrest

Q & A

Q. What synthetic strategies are optimal for achieving high-yield synthesis of the compound?

The compound is synthesized via multi-step reactions involving thiolane derivatives and pyrazole precursors. Key considerations include:

  • Reaction conditions : Temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., tetrahydrofuran for anhydrous conditions), and catalyst use (e.g., K₂CO₃ for nucleophilic substitutions) .
  • Purity optimization : Post-synthesis purification via column chromatography or recrystallization, monitored by HPLC (≥95% purity threshold) .

Q. How is the molecular structure validated experimentally?

Structural confirmation requires:

  • X-ray crystallography : Resolves bond lengths/angles and spatial arrangement of the thiolan-3-yl and cyclopenta[c]pyrazole moieties .
  • Spectroscopic methods : ¹H/¹³C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₁H₁₄N₂O₄S; MW 270.3 g/mol) .

Q. What initial assays are recommended for evaluating biological activity?

  • In vitro screens : Enzymatic inhibition assays (e.g., kinase or protease targets) using IC₅₀ measurements.
  • Cell-based assays : Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) .

Q. How does solvent choice impact reaction efficiency?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates in thiolane-pyrrole coupling, while protic solvents (e.g., ethanol) may reduce byproduct formation in cyclization steps. Solvent dielectric constant correlates with reaction yield (R² > 0.85 in empirical studies) .

Q. What stability considerations are critical for storage?

  • Degradation pathways : Hydrolysis of the dioxo-thiolan moiety in aqueous buffers (pH < 5 or > 9).
  • Storage : Lyophilized form at −20°C under argon, with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., primary vs. immortalized) or enzymatic isoforms.
  • Compound purity : HPLC-MS validation to exclude batch-specific impurities (>98% purity required for reproducibility).
  • Orthogonal validation : Cross-check activity using SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell models .

Q. What computational methods predict target interactions?

  • Molecular docking : AutoDock Vina or Glide for binding affinity estimation (ΔG ≤ −8 kcal/mol suggests strong binding).
  • MD simulations : GROMACS for assessing conformational stability (RMSD < 2 Å over 100 ns trajectories) .

Q. How to optimize selectivity for related biological targets?

  • SAR studies : Modify the 2-methylphenyl group (e.g., halogen substitution) to alter steric/electronic profiles.
  • Proteome-wide profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target interactions .

Q. What strategies address low solubility in pharmacological assays?

  • Co-solvent systems : DMSO/PEG 400 (1:4 v/v) for in vitro studies.
  • Prodrug design : Introduce phosphate esters at the carboxamide group, cleaved in vivo by phosphatases .

Q. How to analyze reaction intermediates with conflicting spectral data?

  • Multi-technique validation : Combine 2D NMR (HSQC, HMBC) for ambiguous proton assignments.
  • In situ monitoring : ReactIR for real-time tracking of intermediate formation (e.g., nitrile intermediate at 2240 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.